molecular formula C22H21N3O2S2 B11423440 3-(2-Methoxyphenyl)-8-(4-methylsulfanylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(2-Methoxyphenyl)-8-(4-methylsulfanylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11423440
M. Wt: 423.6 g/mol
InChI Key: JAZQDHDQOMLUGI-UHFFFAOYSA-N
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Description

3-(2-METHOXYPHENYL)-8-[4-(METHYLSULFANYL)PHENYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound that belongs to the class of pyridothiadiazine derivatives This compound is characterized by its unique structure, which includes a pyridothiadiazine core substituted with methoxyphenyl and methylsulfanylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHOXYPHENYL)-8-[4-(METHYLSULFANYL)PHENYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. The starting materials often include 2-methoxyphenyl isocyanate and 4-(methylsulfanyl)phenyl hydrazine. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-METHOXYPHENYL)-8-[4-(METHYLSULFANYL)PHENYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

3-(2-METHOXYPHENYL)-8-[4-(METHYLSULFANYL)PHENYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-METHOXYPHENYL)-8-[4-(METHYLSULFANYL)PHENYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2-METHOXYPHENYL)-8-[4-(METHYLSULFANYL)PHENYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE stands out due to its unique pyridothiadiazine core and the specific substitution pattern

Properties

Molecular Formula

C22H21N3O2S2

Molecular Weight

423.6 g/mol

IUPAC Name

3-(2-methoxyphenyl)-8-(4-methylsulfanylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H21N3O2S2/c1-27-20-6-4-3-5-19(20)24-13-25-21(26)11-17(18(12-23)22(25)29-14-24)15-7-9-16(28-2)10-8-15/h3-10,17H,11,13-14H2,1-2H3

InChI Key

JAZQDHDQOMLUGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=C(C=C4)SC

Origin of Product

United States

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